4,7-Dimetil-2-piperazin-1-il-1,3-benzotiazol

Descripción general

Descripción

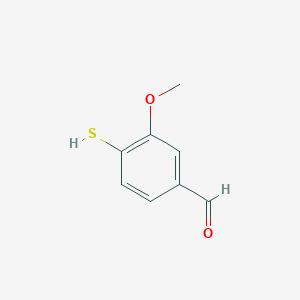

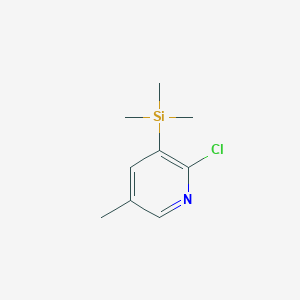

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (DMPB) is a heterocyclic compound belonging to the benzothiazole family of organic compounds. It is a colorless solid that is soluble in organic solvents and is used in a variety of research applications. DMPB has a wide range of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antifungal properties. It is also known for its ability to inhibit the activity of certain enzymes and to reduce the production of certain pro-inflammatory cytokines.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Una de las aplicaciones significativas de este compuesto es su uso potencial como agente antibacteriano . Se ha encontrado que inhibe la ADN girasa, una enzima que es esencial para la replicación del ADN bacteriano . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos antibacterianos, especialmente contra cepas bacterianas resistentes a quinolonas .

Formación Anti-Biopelícula

El compuesto también muestra potencial para prevenir la formación de biopelículas . Las biopelículas son comunidades de bacterias que están incrustadas en una matriz autoproducida de sustancias poliméricas extracelulares. Son notoriamente difíciles de erradicar y a menudo son resistentes a los antibióticos. Al prevenir la formación de biopelículas, este compuesto podría ayudar en el tratamiento de infecciones bacterianas crónicas .

Actividad Antimicrobiana

El compuesto ha mostrado resultados prometedores en la actividad antimicrobiana. Se ha encontrado que es eficaz contra cepas de Staphylococcus epidermidis, Staphylococcus aureus y S. aureus resistente a la meticilina (MRSA). aureus (MRSA) . Esto sugiere que podría utilizarse en el desarrollo de nuevos fármacos antimicrobianos .

Inhibición del Crecimiento en Bacterias Resistentes

El compuesto ha demostrado la capacidad de inhibir el crecimiento de P. aeruginosa resistente a ciprofloxacina (CRPA) y Staphylococcus aureus resistente a la meticilina (MRSA). aeruginosa (CRPA) y Staphylococcus aureus resistente a la meticilina (MRSA) . Esto es particularmente significativo ya que estas cepas de bacterias son resistentes a muchos antibióticos de uso común .

Uso en Síntesis Química

Este compuesto también se puede utilizar en síntesis química como un bloque de construcción para la creación de moléculas más complejas . Su estructura única lo convierte en una herramienta valiosa en la síntesis de nuevos compuestos con aplicaciones potenciales en varios campos .

Mecanismo De Acción

Target of Action

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, suggesting that “4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole” could potentially interact with similar targets.

Mode of Action

The specific mode of action would depend on the exact targets of the compound. Generally, drugs containing a piperazine moiety can act as antagonists or agonists at their target sites, modulating the activity of these targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Drugs containing a piperazine moiety can influence a variety of pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Drugs containing a piperazine moiety can have a variety of effects, ranging from antipsychotic to antiviral activities .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .

Análisis Bioquímico

Biochemical Properties

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and function.

Cellular Effects

The effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the morphology of Vero cells, indicating its impact on cellular structure and function . Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with efflux pumps like Mrp4 highlights its role in modulating drug resistance mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to alter cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Toxicity studies have shown that high doses can lead to significant adverse effects, emphasizing the importance of dosage optimization.

Metabolic Pathways

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.

Transport and Distribution

The transport and distribution of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

The subcellular localization of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-9-3-4-10(2)12-11(9)15-13(17-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJCHBCZKUNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)